

Spectroscopic Data of 9H-Xanthene-9-methanol: A Technical Overview

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Compound of Interest

Compound Name: 9H-Xanthene-9-methanol

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An extensive search for experimental spectroscopic data (NMR, IR, and MS) for **9H-Xanthene-9-methanol** in publicly accessible scientific literature and chemical databases has revealed a significant lack of available information. While the compound is commercially available and its existence is documented, a complete set of its spectral characterization data does not appear to be published in readily available sources.

This technical guide, therefore, aims to provide the available chemical information for **9H-Xanthene-9-methanol** and, for comparative purposes, presents spectroscopic data for the closely related parent compound, 9H-Xanthene. This information is intended to serve as a reference for researchers, scientists, and drug development professionals until comprehensive data for **9H-Xanthene-9-methanol** becomes publicly available.

Chemical Identity of 9H-Xanthene-9-methanol

Basic chemical information for **9H-Xanthene-9-methanol** has been compiled from publicly available databases.

Property	Value	Source
Chemical Name	9H-Xanthen-9-ylmethanol	PubChem
Molecular Formula	C ₁₄ H ₁₂ O ₂	PubChem[1]
Molecular Weight	212.24 g/mol	PubChem[1]
CAS Number	5490-92-6	PubChem[1]
Chemical Structure	![9H-Xanthene-9-methanol structure]	PubChem

[Image of **9H-Xanthene-9-methanol**'s chemical structure would be placed here if image generation were supported]

Spectroscopic Data of a Related Compound: 9H-Xanthene

In the absence of verified experimental data for **9H-Xanthene-9-methanol**, we present the available spectroscopic data for the parent heterocycle, 9H-Xanthene. It is crucial to note that the addition of a methanol group at the 9-position will significantly alter the spectroscopic features.

2.1. Infrared (IR) Spectrum of 9H-Xanthene

The IR spectrum of 9H-Xanthene is characterized by the following absorption bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	C-H stretch (aromatic)
~2880	Medium	C-H stretch (aliphatic CH ₂)
~1600, ~1460	Strong	C=C stretch (aromatic)
~1250	Strong	C-O-C stretch (ether)

Data sourced from the NIST Chemistry WebBook.[2][3]

2.2. Mass Spectrum (MS) of 9H-Xanthene

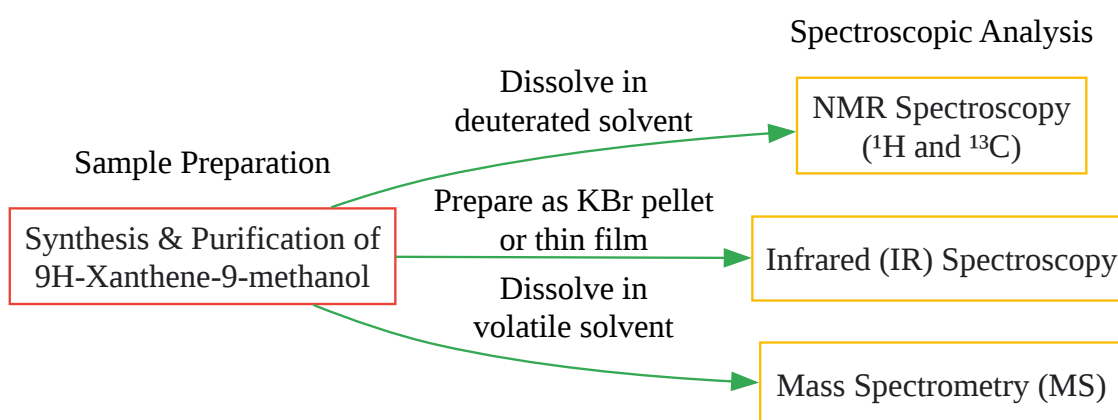
The mass spectrum of 9H-Xanthene shows a prominent molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
182	High	[M] ⁺ (Molecular ion)
181	High	[M-H] ⁺
153	Medium	[M-CHO] ⁺
152	Medium	[M-CH ₂ O] ⁺

Data sourced from the NIST Chemistry WebBook.[3]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of **9H-Xanthene-9-methanol** cannot be provided as the data itself is not publicly available. However, a general workflow for the spectroscopic analysis of a solid organic compound is outlined below.



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A generalized workflow for the spectroscopic characterization of an organic compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would then be acquired on an NMR spectrometer.

3.2. Infrared (IR) Spectroscopy

The IR spectrum could be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by analyzing a thin film of the compound on a salt plate using an FTIR spectrometer.

3.3. Mass Spectrometry (MS)

A dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) would be introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), to determine the molecular weight and fragmentation pattern.

Conclusion

While a comprehensive technical guide on the spectroscopic data of **9H-Xanthene-9-methanol** cannot be provided at this time due to the lack of publicly available experimental data, this document serves to summarize the known chemical properties and present data for the related compound, 9H-Xanthene. Researchers requiring definitive spectroscopic data for **9H-Xanthene-9-methanol** are encouraged to perform their own analyses or seek collaboration with analytical service laboratories. The general experimental workflows provided herein can serve as a guide for such characterization efforts.

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References

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